molecular formula C5H2Cl2OS B052437 5-Chlorothiophene-3-carbonyl chloride CAS No. 113471-08-2

5-Chlorothiophene-3-carbonyl chloride

Katalognummer B052437
CAS-Nummer: 113471-08-2
Molekulargewicht: 181.04 g/mol
InChI-Schlüssel: DCLHJPCKHFKQGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chlorothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C5H2ClO2S. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been extensively studied for its potential applications in scientific research.

Wirkmechanismus

The mechanism of action of 5-Chlorothiophene-3-carbonyl chloride is not well understood. However, it is believed that the compound acts as an electrophile and reacts with various nucleophiles to form new chemical compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chlorothiophene-3-carbonyl chloride are not well understood. However, it is known that the compound can react with various biological molecules, such as proteins and nucleic acids, and form new chemical compounds. These new compounds may have different biological activities compared to the original molecules.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-Chlorothiophene-3-carbonyl chloride in lab experiments include its high yield synthesis, low cost, and potential for use in the synthesis of various pharmaceuticals and agrochemicals. The limitations of using the compound include its potential toxicity and the need for careful handling due to its reactive nature.

Zukünftige Richtungen

There are several future directions for the study of 5-Chlorothiophene-3-carbonyl chloride. One potential direction is the investigation of the compound's potential use as a reagent in organic synthesis. Another potential direction is the study of the compound's potential applications in the field of medicinal chemistry. Additionally, the compound's potential toxicity and environmental impact could be further investigated to ensure safe handling and disposal practices.

Synthesemethoden

The synthesis of 5-Chlorothiophene-3-carbonyl chloride involves the reaction of 5-chlorothiophene-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions and the product is obtained in high yield.

Wissenschaftliche Forschungsanwendungen

The compound has been used in a variety of scientific research applications. It has been studied for its potential use as a building block in the synthesis of various pharmaceuticals and agrochemicals. The compound has also been investigated for its potential use as a reagent in organic synthesis.

Eigenschaften

CAS-Nummer

113471-08-2

Produktname

5-Chlorothiophene-3-carbonyl chloride

Molekularformel

C5H2Cl2OS

Molekulargewicht

181.04 g/mol

IUPAC-Name

5-chlorothiophene-3-carbonyl chloride

InChI

InChI=1S/C5H2Cl2OS/c6-4-1-3(2-9-4)5(7)8/h1-2H

InChI-Schlüssel

DCLHJPCKHFKQGF-UHFFFAOYSA-N

SMILES

C1=C(SC=C1C(=O)Cl)Cl

Kanonische SMILES

C1=C(SC=C1C(=O)Cl)Cl

Synonyme

3-Thiophenecarbonyl chloride, 5-chloro- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.